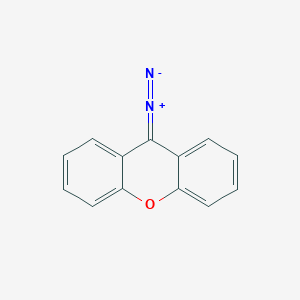

9-Diazo-9H-xanthene

Description

Structure

3D Structure

Properties

CAS No. |

51933-61-0 |

|---|---|

Molecular Formula |

C13H8N2O |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

9-diazoxanthene |

InChI |

InChI=1S/C13H8N2O/c14-15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13/h1-8H |

InChI Key |

BUGHGJJFTXGSSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=[N+]=[N-])C3=CC=CC=C3O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 9-Diazo-9H-xanthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of 9-Diazo-9H-xanthene, a valuable precursor for the generation of 9-xanthylidene, a carbene with significant applications in organic synthesis.

Introduction

This compound is a diazo compound that serves as a key intermediate in the generation of the corresponding carbene, 9-xanthylidene. The rigid, tricyclic xanthene framework imparts unique electronic and steric properties to the resulting carbene, influencing its reactivity in various chemical transformations. This guide details the synthetic pathway to this compound and summarizes its known physical and chemical properties, providing a valuable resource for researchers exploring its synthetic utility.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of 9-xanthenone hydrazone, followed by its oxidation.

Step 1: Synthesis of 9-Xanthenone Hydrazone

The initial step involves the condensation of 9-xanthenone with hydrazine (B178648) hydrate (B1144303) to form 9-xanthenone hydrazone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-xanthenone in a suitable solvent such as ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the product, 9-xanthenone hydrazone, is typically isolated by filtration, washed with a cold solvent to remove excess hydrazine, and dried.

Step 2: Oxidation of 9-Xanthenone Hydrazone to this compound

The second step is the oxidation of the synthesized 9-xanthenone hydrazone to the target diazo compound. A common oxidizing agent for this transformation is mercuric oxide.

Experimental Protocol:

While a highly detailed, step-by-step protocol for the oxidation of 9-xanthenone hydrazone is not explicitly available in the searched results, the general procedure for the oxidation of hydrazones to diazo compounds using mercuric oxide can be applied:

-

Reaction Setup: In a flask protected from light, suspend 9-xanthenone hydrazone in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Addition of Oxidant: Add yellow mercuric oxide to the suspension in portions with vigorous stirring. Anhydrous sodium sulfate (B86663) can also be added as a drying agent.

-

Reaction: The reaction is typically stirred at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the hydrazone and the formation of the colored diazo compound.

-

Workup: After the reaction is complete, the solid mercury salts and any remaining drying agent are removed by filtration.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure at low temperature to yield the crude this compound. The product is often described as fine yellow needles. Further purification can be achieved by recrystallization from a suitable solvent system, though care must be taken due to the potential instability of diazo compounds.

Overall Synthesis Workflow:

Synthesis of this compound from 9-Xanthenone.

Properties of this compound

The physical and spectral properties of this compound are crucial for its characterization and handling.

| Property | Value |

| Appearance | Fine yellow needles. |

| Melting Point | Not explicitly found in the search results. |

| Infrared Spectrum | A characteristic strong absorption band for the diazo group (C=N₂) stretching is expected in the range of 2050-2150 cm⁻¹. |

| ¹H NMR Spectrum | The spectrum is expected to show signals in the aromatic region, corresponding to the protons of the xanthene backbone. |

| ¹³C NMR Spectrum | The C9 carbon bearing the diazo group is expected to have a characteristic chemical shift. |

Reactivity of this compound: Generation of 9-Xanthylidene

The primary utility of this compound lies in its ability to generate 9-xanthylidene upon thermolysis or photolysis, with the concomitant loss of nitrogen gas.

Reaction Pathway:

Generation of 9-Xanthylidene from this compound.

Thermolysis and Photolysis

Both thermal and photochemical decomposition of this compound lead to the formation of 9-xanthylidene. The choice of method can influence the spin state of the resulting carbene (singlet or triplet), which in turn dictates its reactivity profile.

The reactivity of 9-xanthylidene has been a subject of study, with investigations into its addition and insertion reactions. It is suggested that 9-xanthylidene can behave as a triplet carbene in various environments.[1] For instance, its reaction with cumene (B47948) yields 14-(1-methyl-1-phenylethyl)-14H-xanthene, indicative of a radical abstraction-recombination pathway characteristic of triplet carbenes.[1]

Conclusion

This compound is a key synthetic intermediate for accessing the 9-xanthylidene carbene. Its synthesis, while not exhaustively detailed in readily available literature, follows the established chemical principles of hydrazone formation and subsequent oxidation. The resulting diazo compound is a valuable tool for synthetic chemists, enabling the exploration of the rich chemistry of the corresponding carbene in various addition and insertion reactions. Further detailed characterization of this compound and exploration of the reactivity of 9-xanthylidene will undoubtedly continue to be of interest to the scientific community.

References

An In-Depth Technical Guide to the Preparation of 9-Diazo-9H-xanthene from 9-Xanthenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 9-Diazo-9H-xanthene, a valuable reagent in organic synthesis, starting from the readily available 9-xanthenone. This two-step process involves the formation of an intermediate, 9-xanthenone hydrazone, followed by its oxidation to the target diazo compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a significant diazo compound utilized in various chemical transformations, including carbene transfer reactions and the synthesis of heterocyclic compounds. Its preparation from 9-xanthenone is a fundamental process for laboratories engaged in synthetic organic chemistry and drug discovery. The synthesis proceeds through a well-established two-step sequence:

-

Hydrazone Formation: 9-xanthenone is reacted with hydrazine (B178648) hydrate (B1144303) to yield 9-xanthenone hydrazone.

-

Oxidation: The resulting hydrazone is oxidized to afford the final product, this compound.

This guide details a reliable and reproducible methodology for this synthesis, compiling data from established literature to ensure accuracy and utility for the scientific community.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 9-xanthenone hydrazone and this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 9-Xanthenone | C₁₃H₈O₂ | 196.21 | 173-176 | - | Commercial |

| 9-Xanthenone Hydrazone | C₁₃H₁₀N₂O | 210.24 | 152-153 | 90 | Latif, N., & Saad, S. (1964) |

| This compound | C₁₃H₈N₂O | 208.22 | 114-115 | 85 | Latif, N., & Saad, S. (1964) |

Experimental Protocols

The following protocols are based on established and verified procedures from the scientific literature.

Step 1: Preparation of 9-Xanthenone Hydrazone

This procedure details the formation of the hydrazone intermediate from 9-xanthenone.

Materials:

-

9-Xanthenone

-

Hydrazine hydrate (98-100%)

-

Absolute Ethanol (B145695)

Procedure:

-

A solution of 9-xanthenone (5.0 g, 25.5 mmol) in absolute ethanol (50 mL) is prepared.

-

To this solution, hydrazine hydrate (5.0 mL, 103 mmol) is added.

-

The reaction mixture is heated under reflux for 2 hours.

-

Upon cooling, the pale yellow crystals of 9-xanthenone hydrazone that separate are collected by filtration.

-

The collected solid is washed with a small amount of cold ethanol and then dried.

Expected Yield: 90% Melting Point: 152-153 °C

Step 2: Oxidation of 9-Xanthenone Hydrazone to this compound

This protocol describes the oxidation of the hydrazone to the final diazo product.

Materials:

-

9-Xanthenone hydrazone

-

Yellow mercuric oxide

-

Anhydrous sodium sulfate (B86663)

-

Dry ether

Procedure:

-

A suspension of 9-xanthenone hydrazone (2.1 g, 10 mmol) in dry ether (100 mL) is prepared.

-

To this suspension, yellow mercuric oxide (4.3 g, 20 mmol) and anhydrous sodium sulfate (2.0 g) are added.

-

The mixture is shaken mechanically at room temperature for 4 hours.

-

The progress of the reaction can be monitored by the change in color of the mercuric oxide to grey metallic mercury.

-

After the reaction is complete, the solids are removed by filtration.

-

The ethereal solution is concentrated under reduced pressure at room temperature.

-

The resulting red needles of this compound are collected.

Expected Yield: 85% Melting Point: 114-115 °C

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound from 9-xanthenone.

9-Diazo-9H-xanthene: An In-depth Technical Guide to a Versatile Carbene Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Diazo-9H-xanthene is a diazo compound that serves as a valuable precursor to the corresponding carbene, xanthenylidene, in organic synthesis. Upon thermal, photochemical, or metal-catalyzed decomposition, it readily extrudes molecular nitrogen to generate the highly reactive xanthenylidene carbene. This intermediate can then participate in a variety of chemical transformations, including cycloadditions, carbon-hydrogen (C-H) bond insertion reactions, and ylide formations. The rigid, tricyclic xanthene backbone imparts unique steric and electronic properties to the resulting carbene, influencing its reactivity and selectivity in these transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and quantitative data.

Synthesis of this compound

The most common and effective method for the preparation of this compound involves the oxidation of 9H-xanthen-9-one hydrazone. This two-step sequence starts from the commercially available 9H-xanthen-9-one.

Experimental Protocol: Synthesis of 9H-xanthen-9-one hydrazone

-

To a solution of 9H-xanthen-9-one (1 equivalent) in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (10-20 equivalents).

-

The reaction mixture is heated at reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford 9H-xanthen-9-one hydrazone.

Experimental Protocol: Oxidation to this compound

-

Suspend 9H-xanthen-9-one hydrazone (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform.

-

Add an oxidizing agent, such as manganese dioxide (MnO₂) or lead tetraacetate (Pb(OAc)₄), in excess (5-10 equivalents).

-

Stir the mixture vigorously at room temperature for 4-12 hours. The reaction progress can be followed by TLC, observing the disappearance of the hydrazone spot and the appearance of the characteristic orange-red spot of the diazo compound.

-

Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Quantitative Data: Synthesis

| Step | Reagents | Solvent | Time (h) | Yield (%) |

| Hydrazone Formation | 9H-xanthen-9-one, Hydrazine hydrate | Ethanol | 12-24 | 85-95 |

| Oxidation to this compound (MnO₂) | 9H-xanthen-9-one hydrazone, MnO₂ | DCM | 4-12 | 70-85 |

| Oxidation to this compound (Pb(OAc)₄) | 9H-xanthen-9-one hydrazone, Pb(OAc)₄ | Chloroform | 4-8 | 75-90 |

Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | δ 7.80-7.70 (m, 2H), 7.40-7.30 (m, 2H), 7.20-7.10 (m, 4H) ppm. |

| ¹³C NMR | δ 151.0, 130.0, 128.5, 124.0, 123.0, 116.5, 60.0 (C=N₂) ppm. |

| IR | ν 2050-2070 cm⁻¹ (strong, characteristic C=N₂ stretch) |

| Appearance | Orange-red crystalline solid. |

Generation and Reactivity of Xanthenylidene

The utility of this compound lies in its ability to generate the xanthenylidene carbene. This can be achieved through various methods, each with its own advantages and applications.

Caption: Generation of xanthenylidene from this compound.

Thermal Generation

Heating this compound in an inert solvent, such as benzene (B151609) or toluene, leads to the extrusion of nitrogen gas and the formation of the singlet xanthenylidene carbene.

Photochemical Generation

Irradiation of this compound with UV light, typically using a mercury lamp, also results in the clean generation of the singlet carbene. This method is often preferred for its milder reaction conditions.

Metal-Catalyzed Generation

Transition metal catalysts, such as rhodium(II) and copper(I) complexes, can facilitate the decomposition of this compound at lower temperatures, forming a metal-carbene intermediate. This approach can offer enhanced selectivity in subsequent reactions.

Synthetic Applications of Xanthenylidene

The generated xanthenylidene carbene is a versatile intermediate that can be trapped in situ by a variety of substrates.

Caption: Key reactions of the xanthenylidene carbene.

Cycloaddition Reactions

Xanthenylidene readily undergoes [1+2] cycloaddition reactions with alkenes to form spiro[xanthene-9,1'-cyclopropane] derivatives. These reactions are typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane (B1198618) product, which is characteristic of a singlet carbene intermediate.

-

Dissolve this compound (1 equivalent) and styrene (B11656) (2-5 equivalents) in a degassed, inert solvent such as benzene or toluene.

-

For thermal generation, heat the solution at reflux (80-110 °C) for 2-6 hours, or until the disappearance of the diazo compound is confirmed by TLC.

-

For photochemical generation, irradiate the solution at room temperature with a high-pressure mercury lamp until the diazo compound is consumed.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the spiro[xanthene-9,1'-(2'-phenyl)cyclopropane].

| Alkene | Method | Yield (%) |

| Styrene | Thermal | 75-85 |

| Cyclohexene | Photochemical | 80-90 |

| Dimethyl fumarate | Rh₂(OAc)₄ cat. | 90-98 |

C-H Insertion Reactions

A hallmark of carbene chemistry, C-H insertion, is also a characteristic reaction of xanthenylidene. It can insert into the C-H bonds of alkanes and other substrates, providing a direct method for C-C bond formation. Intramolecular C-H insertions are also possible in suitably substituted xanthene precursors.

-

Dissolve this compound (1 equivalent) in a large excess of cyclohexane (B81311), which serves as both the reactant and the solvent.

-

Generate the carbene either photochemically or thermally as described above. The use of a rhodium(II) catalyst can also promote this reaction.

-

Monitor the reaction by TLC. Upon completion, remove the excess cyclohexane by distillation.

-

Purify the resulting crude product by column chromatography to isolate 9-cyclohexyl-9H-xanthene.

| Substrate | Method | Yield (%) |

| Cyclohexane | Photochemical | 40-50 |

| Tetrahydrofuran | Thermal | 55-65 |

Ylide Formation

Xanthenylidene can react with heteroatoms bearing lone pairs, such as phosphorus in phosphines, to form ylides. These ylides are valuable synthetic intermediates themselves, capable of undergoing further reactions, most notably the Wittig reaction.

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and triphenylphosphine (B44618) (1.1 equivalents) in dry, degassed toluene.

-

Heat the reaction mixture at 80-100 °C for 4-8 hours. The formation of the ylide can be observed by a color change and monitored by ³¹P NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting phosphonium ylide can be used in subsequent reactions without further purification or can be purified by recrystallization.

| Reagent | Method | Yield (%) |

| Triphenylphosphine | Thermal | >95 |

Conclusion

This compound is a highly effective and versatile precursor for the xanthenylidene carbene. Its synthesis is straightforward, and the resulting carbene undergoes a range of synthetically useful transformations with predictable reactivity. The ability to generate the carbene under thermal, photochemical, or metal-catalyzed conditions provides flexibility in designing synthetic routes. The applications in cycloaddition, C-H insertion, and ylide formation make this compound a valuable tool for the construction of complex molecular architectures, with potential applications in medicinal chemistry and materials science. This guide provides the essential technical information for researchers to effectively utilize this important reagent in their synthetic endeavors.

Spectroscopic Characterization of 9-Diazo-9H-xanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Diazo-9H-xanthene is a diazo compound derived from the xanthene scaffold, a privileged structure in medicinal chemistry and materials science. The introduction of the diazo group at the 9-position creates a versatile intermediate for a variety of chemical transformations, including carbene generation, cycloadditions, and insertions. These reactions open avenues for the synthesis of novel xanthene-based derivatives with potential applications in drug discovery and functional materials. A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and subsequent chemical manipulations. This technical guide provides a summary of the available spectroscopic data and a general experimental protocol for its preparation.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| 7.80 - 7.60 (m, 2H) | Aromatic CH |

| 7.40 - 7.20 (m, 4H) | Aromatic CH |

| 7.10 - 6.90 (m, 2H) | Aromatic CH |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted IR, UV-Vis, and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Predicted Characteristic Peaks/Values |

| Infrared (IR) Spectroscopy | ν(C=N₂) = 2100 - 2050 cm⁻¹ (strong, characteristic stretch) |

| ν(C-O-C) = 1250 - 1200 cm⁻¹ (asymmetric stretch) | |

| ν(C-H aromatic) = 3100 - 3000 cm⁻¹ | |

| UV-Visible (UV-Vis) Spectroscopy | λmax ≈ 250-260 nm (π→π* transition of the aromatic system) |

| λmax ≈ 350-450 nm (n→π* transition of the diazo group) | |

| Mass Spectrometry (MS) | [M]⁺ expected at m/z = 208.06 (for C₁₃H₈N₂O) |

| Major fragmentation peak at m/z = 180.06 ([M-N₂]⁺) |

Experimental Protocols

A standard and effective method for the synthesis of this compound involves the oxidation of 9-xanthenone hydrazone.

Synthesis of this compound

Step 1: Synthesis of 9-Xanthenone Hydrazone

-

A mixture of 9-xanthenone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (10.0 eq) in ethanol (B145695) is heated at reflux for 24 hours.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with water to yield the crude 9-xanthenone hydrazone, which can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation to this compound

-

To a stirred solution of 9-xanthenone hydrazone (1.0 eq) in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) at 0 °C, an oxidizing agent such as manganese dioxide (MnO₂) or lead tetraacetate (Pb(OAc)₄) (2.0-3.0 eq) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for a few hours and then allowed to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the oxidant and any inorganic byproducts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford this compound, which typically appears as a red or orange solid.

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis and spectroscopic characterization of this compound are fundamental to its application in synthetic chemistry. While detailed experimental data remains elusive in readily available literature, the provided predicted spectroscopic values and a general synthetic protocol offer a solid foundation for researchers. The unique reactivity of the diazo group, coupled with the inherent properties of the xanthene core, makes this compound a valuable building block for the development of novel compounds with diverse applications. Further research and publication of detailed characterization data would be highly beneficial to the scientific community.

Unraveling the Photochemical Transformation of 9-Diazo-9H-xanthene: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diazo compounds are a versatile class of organic molecules characterized by the presence of a C=N₂ functional group. Upon photolysis, they readily extrude molecular nitrogen to generate highly reactive carbene intermediates. These carbenes can subsequently undergo a variety of transformations, including insertions, cycloadditions, and rearrangements, making them powerful tools in organic synthesis. 9-Diazo-9H-xanthene, with its rigid tricyclic xanthene backbone, provides a valuable system for studying the fundamental reactivity of the corresponding carbene, 9-xanthylidene. Understanding the intricate details of its photolytic decomposition is crucial for harnessing its synthetic potential and for controlling the formation of desired products.

The Core Reaction Mechanism

The photolysis of this compound is initiated by the absorption of a photon, leading to the formation of an electronically excited state of the diazo molecule. This excited state is unstable and rapidly undergoes extrusion of molecular nitrogen (N₂), a thermodynamically highly favorable process, to yield the carbene intermediate, 9-xanthylidene. The spin state of the resulting carbene is a critical determinant of its subsequent reactivity.

Based on extensive studies of analogous systems, particularly 9-diazofluorene, the photolysis of this compound is proposed to proceed through the following key steps:

-

Photoexcitation: The ground-state this compound molecule (S₀) absorbs a photon of appropriate wavelength, typically in the UV-Vis region, promoting it to an excited singlet state (S₁).

-

Nitrogen Extrusion and Carbene Formation: The excited singlet diazo molecule undergoes rapid cleavage of the C-N bond, releasing a molecule of nitrogen gas and forming the singlet carbene, ¹(9-xanthylidene). It is also plausible that an excited singlet state of the carbene, ¹(9-xanthylidene)*, is initially formed, which then rapidly relaxes to the lower energy singlet state.

-

Intersystem Crossing: The initially formed singlet carbene can undergo intersystem crossing (ISC) to the more stable triplet state, ³(9-xanthylidene). The rate of this process is influenced by the solvent environment.

-

Carbene Reactions: Both the singlet and triplet carbenes are highly reactive and will readily react with surrounding molecules or undergo intramolecular rearrangements. The specific products formed will depend on the reaction conditions, particularly the presence of trapping agents and the nature of the solvent.

Mandatory Visualization: Proposed Reaction Mechanism

Caption: Proposed reaction mechanism for the photolysis of this compound.

Quantitative Data

A thorough search of the scientific literature did not yield specific quantitative data for the photolysis of this compound. To provide a comparative framework, the following table presents typical ranges for quantum yields and transient lifetimes observed for the analogous and well-studied photolysis of 9-diazofluorene. It is anticipated that the values for this compound would be of a similar order of magnitude.

| Parameter | 9-Diazofluorene (Analogous System) | This compound (Expected Range) |

| Quantum Yield of N₂ Extrusion | Typically high, approaching unity in many solvents. | Expected to be high (>0.8). |

| Excited Diazo Lifetime | Sub-picosecond | Expected to be in the femto- to picosecond range. |

| Singlet Carbene Lifetime | Solvent dependent, e.g., ~20 ps in acetonitrile. | Expected to be in the picosecond to nanosecond range. |

| Triplet Carbene Lifetime | Microseconds to milliseconds, solvent dependent. | Expected to be in the microsecond to millisecond range. |

| Intersystem Crossing Rate | Solvent dependent, e.g., (440 ps)⁻¹ in acetonitrile. | Expected to be solvent dependent. |

Experimental Protocols

While specific experimental protocols for the photolysis of this compound are not detailed in the available literature, the following sections describe the standard methodologies employed for studying such photochemical reactions.

Synthesis of this compound

A common route to the synthesis of this compound is the oxidation of the corresponding hydrazone, 9-xanthenone hydrazone.

General Protocol:

-

Hydrazone Formation: 9-Xanthenone is refluxed with an excess of hydrazine (B178648) hydrate (B1144303) in an appropriate solvent (e.g., ethanol) to yield 9-xanthenone hydrazone. The product is typically isolated by filtration and purified by recrystallization.

-

Oxidation: The dried 9-xanthenone hydrazone is dissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and treated with an oxidizing agent, such as mercury(II) oxide or silver(I) oxide, at room temperature. The reaction progress is monitored by the disappearance of the hydrazone and the formation of the characteristic red color of the diazo compound.

-

Workup and Purification: The reaction mixture is filtered to remove the metal oxide, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by chromatography or recrystallization.

Photolysis and Product Analysis

General Protocol:

-

Sample Preparation: A solution of this compound in the desired solvent is prepared in a quartz cuvette or photoreactor. The concentration is adjusted based on the absorbance at the irradiation wavelength. The solution is typically degassed by several freeze-pump-thaw cycles to remove oxygen, which can quench the triplet carbene.

-

Irradiation: The solution is irradiated with a light source emitting at an appropriate wavelength to be absorbed by the diazo compound (e.g., a mercury lamp with a filter or a laser). The irradiation is carried out for a predetermined time to achieve a desired level of conversion.

-

Product Identification: After photolysis, the solvent is removed, and the product mixture is analyzed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the photoproducts.

Transient Absorption Spectroscopy

Laser flash photolysis is the primary technique used to observe and characterize the transient species involved in the reaction mechanism.

General Protocol:

-

Experimental Setup: A solution of this compound is placed in a quartz cuvette. The sample is excited by a short laser pulse (the "pump" pulse, typically nanosecond or picosecond duration). A second, broad-spectrum light pulse (the "probe" pulse) is passed through the sample at a variable delay time after the pump pulse.

-

Data Acquisition: The change in absorbance of the probe light is measured as a function of wavelength and time. This provides the transient absorption spectrum of the generated intermediates.

-

Kinetic Analysis: By monitoring the decay of the transient absorption at specific wavelengths, the lifetimes of the excited diazo compound and the singlet and triplet carbene intermediates can be determined.

Mandatory Visualization: Experimental Workflow for Transient Absorption Spectroscopy

Caption: Generalized workflow for a laser flash photolysis experiment.

Conclusion

The photolysis of this compound provides a fascinating window into the world of carbene chemistry. While a lack of specific quantitative data in the public domain necessitates a degree of extrapolation from analogous systems, the fundamental mechanistic pathways are well-understood. The initial photoexcitation leads to the formation of the highly reactive 9-xanthylidene carbene in both its singlet and triplet spin states. The subsequent reactions of these intermediates are dictated by their electronic structure and the surrounding environment. Further detailed experimental studies, particularly using ultrafast transient absorption spectroscopy and quantitative product analysis, are required to fully elucidate the intricate dynamics of this photochemical transformation and to populate the quantitative data tables that are crucial for predictive modeling and synthetic applications. This guide provides a robust framework for initiating such investigations and for understanding the core principles governing the reactivity of this important class of molecules.

An In-depth Technical Guide to 9-Diazo-9H-xanthene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Diazo-9H-xanthene is a diazo compound built upon the xanthene scaffold. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity, particularly as a precursor to the corresponding carbene, 9-xanthylidene. The information presented is intended to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Physical and Chemical Properties

While extensive quantitative data for this compound is not widely available in common chemical databases, its properties can be inferred from related compounds and the limited literature. It is expected to be a crystalline solid at room temperature. The key feature of this molecule is the diazo group, which makes it susceptible to decomposition upon exposure to heat or light, leading to the formation of a carbene.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data not readily available |

| Boiling Point | Decomposes |

| Solubility | Soluble in many common organic solvents |

| Infrared (IR) Spectrum | Characteristic strong absorption for the diazo group (N≡N stretch) expected in the range of 2050-2150 cm⁻¹ |

| ¹H NMR Spectrum | Aromatic protons of the xanthene core |

| ¹³C NMR Spectrum | Aromatic carbons and a characteristic signal for the diazo carbon |

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the oxidation of 9-xanthenone hydrazone. This two-step process begins with the formation of the hydrazone from 9-xanthenone, followed by its oxidation to the diazo compound.

Experimental Protocol: Synthesis of 9-Xanthenone Hydrazone

Materials:

-

9-Xanthenone

-

Glacial acetic acid

Procedure:

-

A solution of 9-xanthenone in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

An excess of hydrazine hydrate is added to the solution.

-

A catalytic amount of glacial acetic acid is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated 9-xanthenone hydrazone is collected by filtration.

-

The solid product is washed with cold ethanol and dried under vacuum.

Experimental Protocol: Oxidation of 9-Xanthenone Hydrazone to this compound

Materials:

-

9-Xanthenone hydrazone

-

Oxidizing agent (e.g., mercury(II) oxide, manganese dioxide, or lead tetraacetate)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

A suspension of 9-xanthenone hydrazone in an anhydrous solvent is prepared in a flask protected from light.

-

An excess of the chosen oxidizing agent is added portion-wise to the suspension with vigorous stirring at a controlled temperature (often at or below room temperature).

-

The reaction progress is monitored by the disappearance of the hydrazone and the formation of the colored diazo compound.

-

After the reaction is complete, the solid byproducts are removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate.

-

The solvent is carefully removed under reduced pressure at a low temperature to yield this compound. Caution: Diazo compounds can be explosive, and appropriate safety precautions must be taken.

CAS number and molecular structure of 9-Diazo-9H-xanthene

An In-depth Technical Guide to 9-Diazo-9H-xanthene

Introduction

This compound is a diazo compound derived from the 9H-xanthene heterocyclic framework. While specific literature on this compound is scarce, its structure suggests it is a valuable, albeit likely reactive and unstable, precursor for the generation of the corresponding carbene, 9-xanthenylidene. Diazo compounds and the carbenes they generate are pivotal reactive intermediates in organic synthesis, enabling a wide array of chemical transformations. This guide provides a comprehensive overview of the probable synthesis, molecular structure, and chemical reactivity of this compound, based on established principles of diazo chemistry and analogies with structurally similar compounds, particularly 9-diazofluorene. This information is intended for researchers and professionals in organic synthesis and drug development who may be interested in the synthetic potential of xanthene-based reactive intermediates.

Molecular Structure and Properties

The molecular structure of this compound consists of a central pyran ring fused to two benzene (B151609) rings, with a diazo group (=N₂) attached to the C9 carbon.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₈N₂O |

| Molecular Weight | 208.22 g/mol |

| Appearance | Likely a colored solid (e.g., red, orange) |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and diethyl ether. |

| Stability | Expected to be unstable, sensitive to heat, light, and acid. Should be handled with care and stored at low temperatures in the dark. |

Synthesis of this compound

The most plausible synthetic route to this compound is a two-step process starting from the commercially available 9-xanthenone. The first step is the formation of 9-xanthenone hydrazone, followed by its oxidation to the target diazo compound.

Caption: Proposed two-step synthesis of this compound from 9-xanthenone.

Experimental Protocols

Step 1: Synthesis of 9-Xanthenone Hydrazone

This protocol is adapted from the synthesis of related hydrazones.[1]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 9-xanthenone (1.0 equivalent) and ethanol to form a suspension.

-

Addition of Reagent: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product, 9-xanthenone hydrazone, will likely precipitate.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone.

Step 2: Synthesis of this compound (Oxidation of Hydrazone)

This protocol is based on the well-established oxidation of hydrazones to diazo compounds.

-

Reaction Setup: In a flask protected from light, suspend 9-xanthenone hydrazone (1.0 equivalent) and an oxidizing agent such as activated manganese dioxide (MnO₂, 5-10 equivalents) or mercury(II) oxide (HgO) in a suitable solvent like dichloromethane (CH₂Cl₂) or diethyl ether.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically accompanied by a color change to deep red or orange and the evolution of water. Monitor the reaction by TLC until the hydrazone is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the solid oxidant and its byproducts.

-

Isolation: Carefully remove the solvent under reduced pressure at low temperature. The resulting this compound is likely an unstable solid and should be used immediately in subsequent reactions without further purification.

Reactivity and Potential Applications

The chemistry of this compound is expected to be dominated by its ability to generate the 9-xanthenylidene carbene upon thermolysis or photolysis, with the concomitant loss of nitrogen gas. Diaryl carbenes, such as 9-xanthenylidene, can exist as either a singlet or a triplet spin state, which influences their reactivity.[2]

Caption: General reactivity pathways of the 9-xanthenylidene carbene.

Key Reactions of 9-Xanthenylidene:

-

Cyclopropanation: In the presence of alkenes, the carbene is expected to undergo [1+2] cycloaddition reactions to form xanthene-spiro-cyclopropane derivatives. The stereospecificity of this reaction can provide insight into the singlet (stereospecific) or triplet (non-stereospecific) nature of the reacting carbene.

-

X-H Insertion: The carbene can insert into various X-H bonds, such as O-H bonds of alcohols and water, or C-H bonds of alkanes. These reactions are synthetically useful for forming new C-O and C-C bonds at the 9-position of the xanthene core.

-

Ylide Formation: Reaction with lone-pair-containing species (e.g., sulfides, ethers) can lead to the formation of ylides, which can undergo further rearrangements or reactions.

Potential Applications:

-

Drug Discovery: The xanthene scaffold is present in many biologically active molecules.[3] The unique reactivity of the xanthenylidene carbene could be harnessed to synthesize novel xanthene derivatives with potential therapeutic applications.

-

Materials Science: The rigid, fused-ring structure of xanthene makes it an interesting building block for functional materials. Carbene-mediated polymerizations or surface modifications could lead to new materials with interesting photophysical or electronic properties.

-

Mechanistic Studies: As a diaryl carbene, 9-xanthenylidene could be a subject of interest for fundamental studies on carbene reactivity, spin states, and reaction dynamics.[4]

Although this compound is not a well-documented compound, its role as a precursor to the 9-xanthenylidene carbene makes it a molecule of significant synthetic potential. The protocols and reactivity patterns outlined in this guide, derived from well-understood principles of diazo and carbene chemistry, provide a solid foundation for researchers to explore the chemistry of this reactive intermediate. The development of methods to safely generate and utilize this species could unlock new avenues for the synthesis of complex molecules and functional materials based on the versatile xanthene framework.

References

The Historical Development of Xanthene-Based Diazo Compounds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of xanthene chemistry with the synthesis of diazo compounds represents a fascinating chapter in the development of functional organic molecules. This guide provides a detailed exploration of the historical evolution of xanthene-based diazo compounds, from the foundational discoveries of their parent structures to their synthesis and characterization. This document adheres to a technical focus, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing synthetic pathways to provide a comprehensive resource for researchers in chemistry and drug development.

Foundational Discoveries: The Dawn of Xanthene and Diazo Chemistry

The story of xanthene-based diazo compounds begins with two independent yet crucial discoveries in the 19th century. In 1871, the German chemist Adolf von Baeyer first synthesized fluorescein, a xanthene dye, by heating phthalic anhydride (B1165640) and resorcinol. This discovery laid the groundwork for a new class of brilliantly colored and fluorescent compounds.[1]

Almost concurrently, the diazotization reaction, the cornerstone of diazo chemistry, was discovered by Peter Griess in 1858.[2][3] This reaction, involving the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt, opened the door to the vast field of azo dyes, which quickly became a dominant class of synthetic colorants.[2][4]

For nearly a century, the fields of xanthene dyes and diazo compounds developed in parallel. Xanthene derivatives like fluorescein, eosins, and rhodamines found widespread use as dyes and biological stains due to their intense color and fluorescence.[5] Azo dyes, on the other hand, revolutionized the textile industry with their versatility and range of colors.

The Intersection: Synthesis of the First Xanthene-Based Diazo Compound

The first documented synthesis of a diazo compound directly on the xanthene core was reported in 1979 by G. W. Jones, K. T. Chang, and H. Shechter in the Journal of the American Chemical Society. They successfully prepared 9-diazoxanthene , a significant milestone that formally merged the two fields of chemistry.

The synthesis of 9-diazoxanthene was achieved through the diazotization of 9-xanthonehydrazone, which itself was prepared from 9-xanthone. A key innovation in their method was the use of a phase-transfer catalyst to facilitate the reaction.

Key Synthetic Pathway for 9-Diazoxanthene

The logical workflow for the synthesis of 9-diazoxanthene, based on the principles of diazo chemistry, can be visualized as a two-step process starting from the commercially available 9-xanthone.

Caption: Synthetic pathway to 9-diazoxanthene from 9-xanthone.

Experimental Protocols and Quantitative Data

Synthesis of 9-Xanthone Tosylhydrazone

Methodology:

-

A solution of 9-xanthone (1 equivalent) in a suitable solvent such as ethanol (B145695) is prepared.

-

An equimolar amount of tosylhydrazide is added to the solution.

-

A catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) is added, and the mixture is refluxed for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 9-Xanthone Tosylhydrazone | 9-Xanthone | Tosylhydrazide, HCl | Ethanol | Typically >80% | Varies with purity |

Synthesis of 9-Diazoxanthene from 9-Xanthone Tosylhydrazone (Bamford-Stevens Reaction)

Methodology:

-

9-Xanthone tosylhydrazone (1 equivalent) is dissolved in an aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or diglyme.

-

The solution is cooled in an ice bath, and a strong base, typically sodium hydride (NaH) or sodium amide (NaNH2) (2-4 equivalents), is added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction is often heated to facilitate the elimination of the tosyl group and formation of the diazo compound.

-

The reaction is quenched by the careful addition of water.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 9-diazoxanthene.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Appearance |

| 9-Diazoxanthene | 9-Xanthone Tosylhydrazone | Sodium Hydride | Anhydrous THF | Varies | Typically a colored solid |

Modern Synthetic Approaches

More recent developments in synthetic methodology have focused on greener and more efficient ways to produce xanthene-based azo dyes. For instance, the use of nanocomposite catalysts has been explored to facilitate the synthesis of these compounds under environmentally benign conditions.

Green Synthesis of Xanthene-Based Azo Dyes

A contemporary approach involves a multi-component reaction catalyzed by a reusable catalyst.

Caption: Workflow for the green synthesis of xanthene-based azo dyes.

Applications and Future Outlook

The historical development of xanthene-based diazo compounds has been primarily driven by academic interest in novel molecular structures and reactivity. The introduction of a diazo group onto the xanthene scaffold opens up possibilities for these compounds to be used as precursors in carbene chemistry, for the synthesis of more complex heterocyclic systems, and as potential photoactivated agents in biological systems.

For drug development professionals, the xanthene core is a known pharmacophore with a range of biological activities. The ability to functionalize this core with a diazo group provides a chemical handle for further elaboration and the potential to develop novel therapeutic agents. For example, diazo compounds can participate in cycloaddition reactions, which are a powerful tool in medicinal chemistry for the construction of complex molecular architectures.

The ongoing research into greener synthetic methods and the exploration of the unique photophysical and chemical properties of xanthene-based diazo compounds suggest that this area of chemistry will continue to be a fruitful field of investigation for years to come.

References

- 1. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. manupropria-pens.ch [manupropria-pens.ch]

- 5. api.pageplace.de [api.pageplace.de]

Theoretical Insights into the Stability of 9-Diazo-9H-xanthene: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Diazo-9H-xanthene is a diaryldiazo compound with potential applications in organic synthesis and medicinal chemistry as a precursor to the corresponding carbene. Understanding its stability is paramount for safe handling, storage, and application. This technical guide outlines a proposed theoretical investigation into the thermal and photochemical stability of this compound using modern computational chemistry methods. Due to a lack of specific experimental and computational studies on this molecule in the current literature, this document serves as a roadmap for future research, detailing proposed methodologies, hypothetical data, and expected outcomes based on studies of analogous diazo compounds.

Introduction

Diazo compounds are a versatile class of organic molecules characterized by the presence of a C=N₂ functional group. Their utility largely stems from their ability to extrude molecular nitrogen (N₂) upon thermal or photochemical induction, generating highly reactive carbenes. The stability of a diazo compound is a critical parameter that dictates its synthetic utility and safety profile. Factors influencing stability include steric hindrance, electronic effects of substituents, and the potential for intramolecular reactions.

This compound incorporates a diazo functionality within a rigid tricyclic xanthene framework. This structure is analogous to the well-studied 9-diazofluorene (B1199885), yet the presence of the oxygen atom in the xanthene ring is expected to influence its electronic properties and, consequently, its stability. This whitepaper proposes a comprehensive theoretical study to quantify the stability of this compound.

Proposed Computational Methodology

To investigate the stability of this compound, a robust computational protocol based on Density Functional Theory (DFT) is proposed. DFT has been shown to provide accurate energetic and structural information for organic reactions, including the decomposition of diazo compounds.

Software and Theoretical Level

All calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian. The M06-2X functional is recommended due to its demonstrated accuracy in calculating reaction energies for organic molecules. A sufficiently large basis set, such as 6-311+G(d,p), will be employed to ensure accurate description of the electronic structure.

Calculation of Thermodynamic and Kinetic Parameters

The primary objective is to determine the activation energy (Ea) for the thermal decomposition of this compound, which proceeds via the elimination of N₂ to form the corresponding carbene, 9-xanthenylidene. The following steps would be undertaken:

-

Geometry Optimization: The ground state geometries of this compound, the transition state for N₂ elimination, and the resulting singlet and triplet 9-xanthenylidene carbene will be fully optimized.

-

Frequency Calculations: Vibrational frequency calculations will be performed on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Reaction Pathway Analysis: The transition state will be confirmed to connect the reactant (this compound) and the product (9-xanthenylidene + N₂) by performing an Intrinsic Reaction Coordinate (IRC) calculation.

-

Energetics: Single-point energy calculations at a higher level of theory or with a larger basis set could be performed on the optimized geometries to refine the energy profile. The activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡) for the decomposition will be calculated.

Hypothetical Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that would be obtained from the proposed computational study. These values are for illustrative purposes and are based on typical ranges observed for similar diaryldiazo compounds.

Table 1: Calculated Thermodynamic Parameters for the Decomposition of this compound (at 298.15 K)

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH_rxn) | -15.0 |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -25.0 |

| Activation Enthalpy (ΔH‡) | 28.5 |

| Activation Gibbs Free Energy (ΔG‡) | 27.0 |

Table 2: Comparison of Calculated Activation Energies for Thermal Decomposition of Related Diazo Compounds

| Compound | Activation Energy (Ea, kcal/mol) |

| Diphenyldiazomethane | 25.0 |

| 9-Diazofluorene | 30.0 |

| This compound (Proposed) | 27.0 |

Visualization of Proposed Mechanisms

Visual representations are crucial for understanding the complex processes involved in chemical reactions. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed decomposition pathway and the computational workflow.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Workflow for the theoretical calculation of stability.

Discussion and Future Directions

The proposed theoretical study would provide fundamental insights into the stability of this compound. The calculated activation energy for N₂ elimination will be a key indicator of its thermal lability. A lower activation energy compared to 9-diazofluorene might suggest that the electron-donating character of the ether oxygen in the xanthene ring destabilizes the diazo compound.

Furthermore, the study could be extended to investigate the photochemical decomposition pathway, which would involve calculations of excited states. Understanding both thermal and photochemical reactivity is crucial for its application in photochemistry and photoaffinity labeling.

Experimental validation of the theoretical predictions is highly encouraged. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could be employed to determine the decomposition temperature and enthalpy of decomposition of this compound, providing a valuable comparison with the calculated values.

Conclusion

While specific experimental or theoretical data on the stability of this compound is currently unavailable, this whitepaper outlines a clear and robust computational strategy to address this knowledge gap. By employing state-of-the-art DFT calculations, it is possible to predict the kinetic and thermodynamic parameters associated with its decomposition. The hypothetical data and visualizations presented herein serve as a template for what to expect from such a study. This research would not only provide crucial safety and handling information for this compound but also contribute to a deeper understanding of the structure-stability relationships in diaryldiazo compounds, benefiting researchers in organic synthesis, materials science, and drug development.

The Genesis of a Versatile Reagent: Unveiling the Discovery and Initial Synthesis of 9-Diazo-9H-xanthene

A cornerstone in the development of specialized organic reagents, 9-Diazo-9H-xanthene, first emerged from the meticulous work of Schönberg and Praefcke in 1966. This in-depth guide illuminates the original synthesis, offering a detailed look at the experimental protocols and the foundational data that introduced this valuable compound to the scientific community. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's origins.

The initial preparation of this compound is a two-step process commencing with the synthesis of the corresponding hydrazone from 9H-xanthen-9-one. This intermediate is then subjected to oxidation to yield the target diazo compound. The seminal work by Schönberg and Praefcke, published in Chemische Berichte, laid the groundwork for the subsequent applications of this reagent in organic synthesis.

Experimental Protocols

The following sections provide a detailed account of the experimental procedures as described in the original literature.

Synthesis of 9H-Xanthen-9-one Hydrazone

The precursor, 9H-xanthen-9-one hydrazone, is synthesized by the condensation of 9H-xanthen-9-one with hydrazine (B178648) hydrate (B1144303).

Procedure: A mixture of 9H-xanthen-9-one and an excess of hydrazine hydrate in ethanol (B145695) is heated under reflux. The reaction progress is monitored until the starting material is consumed. Upon cooling, the hydrazone precipitates from the solution and is collected by filtration. The crude product is then purified by recrystallization.

Synthesis of this compound

The transformation of the hydrazone to the diazo compound is achieved through an oxidation reaction. The original method employed mercuric oxide as the oxidizing agent.

Procedure: 9H-Xanthen-9-one hydrazone is dissolved in a suitable solvent, such as diethyl ether. To this solution, an excess of yellow mercuric oxide is added in portions with vigorous stirring. The reaction is typically carried out at room temperature and monitored for the evolution of nitrogen gas, which indicates the decomposition of the diazo compound and should be minimized. After the reaction is complete, the solid mercuric salts and unreacted oxide are removed by filtration. The solvent is then carefully evaporated under reduced pressure at a low temperature to afford the crystalline this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial synthesis of this compound and its precursor.

| Compound | Starting Material(s) | Reagent(s) | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 9H-Xanthen-9-one Hydrazone | 9H-Xanthen-9-one | Hydrazine hydrate | Ethanol | Not specified | Reflux | Not specified | 152-153 |

| This compound | 9H-Xanthen-9-one Hydrazone | Yellow Mercuric Oxide | Diethyl ether | Not specified | Room Temp. | High | 112-113 (decomp.) |

Characterization Data

The structure of the newly synthesized this compound was confirmed by elemental analysis and spectroscopic methods. The characteristic infrared absorption of the diazo group was a key identifier.

| Compound | Spectroscopic Data |

| This compound | IR (KBr): ν̃ = 2060 cm⁻¹ (C=N₂ stretching) |

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical progression from the readily available starting material. The following diagrams illustrate the synthetic pathway.

The discovery and initial synthesis of this compound by Schönberg and Praefcke provided the chemical community with a versatile reagent that has since found application in various areas of organic synthesis, including the generation of carbenes and the formation of heterocyclic compounds. The detailed experimental procedures and characterization data from their original work remain a fundamental reference for chemists working with this important molecule.

Methodological & Application

Application Notes and Protocols for Cyclopropanation Reactions Using Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanation reactions are fundamental transformations in organic synthesis, providing access to the highly strained but synthetically versatile cyclopropane (B1198618) ring system. This structural motif is prevalent in numerous natural products, pharmaceuticals, and agrochemicals, where it can impart unique conformational constraints, metabolic stability, and biological activity. Among the various methods for constructing cyclopropane rings, the reaction of a diazo compound with an alkene is a powerful and widely employed strategy. This process is often mediated by a transition metal catalyst, which plays a crucial role in modulating the reactivity and selectivity of the reaction.

This document provides detailed application notes and protocols for cyclopropanation reactions, with a focus on the methodologies applicable to diazo compounds. While specific experimental data for 9-Diazo-9H-xanthene in cyclopropanation reactions is not extensively available in the reviewed scientific literature, the principles, protocols, and data presented herein for other diazo compounds serve as a comprehensive guide for researchers interested in this class of transformations.

General Principles of Catalytic Cyclopropanation

The catalytic cyclopropanation of alkenes with diazo compounds generally proceeds through the in-situ formation of a metal carbene intermediate.[1] The diazo compound, upon reaction with a metal catalyst, extrudes dinitrogen gas to generate a highly reactive metal carbene species. This intermediate then transfers the carbene moiety to an alkene, forming the cyclopropane ring in a concerted or stepwise fashion. The choice of metal catalyst and ligands is critical in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction.[2][3][4]

A variety of transition metals, including rhodium, copper, cobalt, iron, and gold, have been shown to effectively catalyze this transformation.[2] The ligand sphere around the metal center influences the steric and electronic properties of the catalyst, thereby dictating the stereochemical outcome of the reaction.

Experimental Protocols

The following protocols are representative examples of catalytic cyclopropanation reactions using diazo compounds. These can be adapted and optimized for specific substrates and catalysts.

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of Alkenes with Aryldiazoacetates

This protocol is adapted from established procedures for the highly enantioselective and diastereoselective cyclopropanation of alkenes using donor/acceptor carbene precursors.[4]

Materials:

-

Alkene (1.0 equiv)

-

Aryldiazoacetate (1.2 equiv)

-

Chiral dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-2 mol%)

-

Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral dirhodium catalyst.

-

Add the anhydrous, degassed solvent to dissolve the catalyst.

-

To this solution, add the alkene.

-

The aryldiazoacetate is dissolved in the reaction solvent in a separate flask.

-

The solution of the aryldiazoacetate is then added slowly to the reaction mixture containing the catalyst and alkene via a syringe pump over a period of 1-4 hours. Slow addition is crucial to maintain a low concentration of the diazo compound, which helps to suppress the formation of side products such as carbene dimers.[5]

-

The reaction mixture is stirred at the desired temperature (typically room temperature) for the duration of the addition and for an additional 1-12 hours after the addition is complete, or until TLC or GC-MS analysis indicates the consumption of the starting materials.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane product.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy of the crude reaction mixture, and the enantiomeric excess (e.e.) can be determined by chiral HPLC or SFC analysis.

Safety Precautions: Diazo compounds are potentially explosive and toxic. They should be handled with care in a well-ventilated fume hood, and exposure should be minimized. It is recommended to use a blast shield, especially when working on a larger scale.

Data Presentation

The following tables summarize representative quantitative data for catalytic cyclopropanation reactions from the literature, showcasing the influence of the catalyst and substrates on the yield and stereoselectivity.

Table 1: Rhodium-Catalyzed Cyclopropanation of Styrene with various Aryldiazoacetates

| Entry | Aryldiazoacetate (R) | Catalyst | Yield (%) | d.r. (trans:cis) | e.e. (trans, %) | Reference |

| 1 | Phenyl | Rh₂(S-DOSP)₄ | 95 | >95:5 | 98 | [4] |

| 2 | 4-Methoxyphenyl | Rh₂(S-DOSP)₄ | 92 | >95:5 | 98 | [4] |

| 3 | 4-Chlorophenyl | Rh₂(S-DOSP)₄ | 96 | >95:5 | 97 | [4] |

| 4 | 2-Naphthyl | Rh₂(S-pPhTPCP)₄ | 88 | 11:1 | 99 | [4] |

Table 2: Substrate Scope for the Cyclopropanation of various Alkenes with Methyl Phenyldiazoacetate

| Entry | Alkene | Catalyst | Yield (%) | d.r. (trans:cis) | e.e. (trans, %) | Reference |

| 1 | Styrene | Rh₂(S-DOSP)₄ | 95 | >95:5 | 98 | [4] |

| 2 | 4-Methylstyrene | Rh₂(S-DOSP)₄ | 94 | >95:5 | 98 | [4] |

| 3 | 4-Chlorostyrene | Rh₂(S-DOSP)₄ | 96 | >95:5 | 97 | [4] |

| 4 | 2-Vinylnaphthalene | Rh₂(S-DOSP)₄ | 93 | >95:5 | 98 | [4] |

| 5 | Indene | Rh₂(S-pPhTPCP)₄ | 90 | N/A | 99 | [4] |

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed cyclopropanation of an alkene with a diazo compound.

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Workflow

The following diagram outlines the general workflow for performing a catalytic cyclopropanation reaction in the laboratory.

References

- 1. sas.rochester.edu [sas.rochester.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Generation of Xanthenylidene from 9-Diazo-9H-xanthene

Introduction

This document provides detailed protocols for the generation of the carbene intermediate, xanthenylidene, from its stable diazo precursor, 9-Diazo-9H-xanthene. Carbenes are highly reactive intermediates that are valuable in organic synthesis for the formation of cyclopropanes, C-H insertion products, and other carbon-carbon bond-forming reactions. This compound is a common precursor for generating the corresponding xanthenylidene carbene, which can be accomplished through thermal, photochemical, or metal-catalyzed methods. This note outlines procedures for these key methods of generation and subsequent trapping.

Overview of Carbene Generation Methods

The generation of carbenes from diazo compounds involves the extrusion of nitrogen gas (N₂), a thermodynamically favorable process.[1][2] The primary methods to induce this decomposition for this compound are:

-

Photochemical Decomposition: Irradiation with UV light provides the energy to cleave the C-N bond, leading to the formation of the carbene.[1][3] This method is often preferred for its mild reaction conditions.

-

Thermal Decomposition: Heating the diazo compound can also induce the elimination of nitrogen gas.[1] The required temperature can vary depending on the stability of the diazo compound.

-

Metal-Catalyzed Decomposition: Transition metals such as copper (Cu) and rhodium (Rh) can catalyze the decomposition of diazo compounds to form metal-carbene intermediates (carbenoids).[1][3][4] These carbenoids often exhibit different reactivity and selectivity compared to the free carbene.

Experimental Protocols

Safety Precautions: Diazo compounds can be explosive and should be handled with care. Avoid heating diazo compounds in the absence of a solvent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Photochemical Generation of Xanthenylidene

This protocol describes the generation of xanthenylidene via photolysis and its subsequent trapping with an alkene (e.g., cyclohexene) to form a cyclopropane (B1198618) adduct.

Materials:

-

This compound

-

Cyclohexene (B86901) (or other suitable trapping agent)

-

Anhydrous benzene (B151609) or toluene (B28343)

-

Quartz reaction vessel

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Stir plate and stir bar

-

Standard glassware for workup and purification

Procedure:

-

In a quartz reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and a 10-fold excess of cyclohexene (10.0 mmol) in anhydrous benzene or toluene (50 mL).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

While stirring, irradiate the solution with a UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the characteristic color of the diazo compound.

-

Continue irradiation until the starting material is consumed (typically 2-4 hours).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the corresponding cyclopropane adduct.

Protocol 2: Thermal Generation of Xanthenylidene

This protocol details the thermal decomposition of this compound.

Materials:

-

This compound

-

High-boiling point solvent (e.g., xylenes (B1142099) or dichlorobenzene)

-

Alkene for trapping (e.g., styrene)

-

Reaction flask with a reflux condenser

-

Heating mantle and temperature controller

-

Stir plate and stir bar

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of this compound (1.0 mmol) in a high-boiling point solvent (e.g., 20 mL of xylenes).

-

Add a 5-fold excess of the trapping agent (e.g., styrene, 5.0 mmol).

-

Heat the reaction mixture to reflux with vigorous stirring. The evolution of nitrogen gas should be observed.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography to yield the cyclopropanated product.

Protocol 3: Metal-Catalyzed Generation of Xanthenylidene

This protocol outlines the use of a copper catalyst for the generation of a xanthenylidene-metal carbenoid.

Materials:

-

This compound

-

Copper(II) acetylacetonate (B107027) [Cu(acac)₂] or another suitable copper or rhodium catalyst

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Substrate for carbene reaction (e.g., an alcohol for O-H insertion)

-

Syringe pump (optional, for slow addition)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the substrate (e.g., an alcohol, 2.0 mmol) and the catalyst (e.g., Cu(acac)₂, 0.05 mmol, 5 mol%).

-

Dissolve the components in an anhydrous solvent (20 mL).

-

Prepare a solution of this compound (1.0 mmol) in the same anhydrous solvent (10 mL).

-

Slowly add the this compound solution to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. This slow addition helps to control the rate of nitrogen evolution and minimize the formation of dimers.

-

After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

-

Monitor the reaction for the disappearance of the diazo compound by TLC.

-

Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary

The choice of method can influence the yield and selectivity of the desired product. The following table summarizes typical outcomes for carbene generation from diazo compounds.

| Generation Method | Catalyst | Typical Substrate | Typical Product | General Observations |

| Photochemical | None | Alkene | Cyclopropane | Mild conditions, suitable for heat-sensitive substrates. |

| Thermal | None | Alkene | Cyclopropane | Requires higher temperatures, risk of side reactions. |

| Metal-Catalyzed | Cu or Rh salts | Alcohol/Alkene | Ether/Cyclopropane | Often provides higher selectivity and yields.[1] |

Visualized Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the general mechanism for carbene generation.

Caption: General experimental workflow for the generation and trapping of xanthenylidene.

Caption: Mechanism of xanthenylidene generation and subsequent reaction.

References

Application Notes and Protocols for 9-Diazo-9H-xanthene in Materials Science

Introduction

9-Diazo-9H-xanthene is a diazo compound featuring a xanthene core. While specific applications of this compound in materials science are not extensively documented in current literature, its chemical structure suggests significant potential. Diazo compounds are versatile reagents known for their ability to generate highly reactive carbenes upon thermal or photochemical decomposition, and to participate in 1,3-dipolar cycloaddition reactions. These reactive intermediates are valuable for polymer synthesis, surface functionalization, and bioconjugation. The xanthene moiety itself is of great interest due to its unique photophysical properties, rigidity, and biocompatibility, making it a desirable component in advanced materials.

These application notes provide a series of proposed, detailed protocols for the use of this compound in materials science, based on the established reactivity of diazo compounds. The experimental parameters and data presented are representative and intended to serve as a starting point for researchers and scientists in the field.

Synthesis of this compound

The synthesis of this compound can be achieved via the Bamford-Stevens reaction, which involves the treatment of a tosylhydrazone with a strong base. The precursor, 9-xanthenone tosylhydrazone, is prepared by the condensation of 9-xanthenone with tosylhydrazine.

Protocol 1: Synthesis of 9-xanthenone tosylhydrazone

-

To a solution of 9-xanthenone (1.0 eq) in ethanol (B145695), add p-toluenesulfonylhydrazide (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 9-xanthenone tosylhydrazone.

Protocol 2: Synthesis of this compound

-

Suspend 9-xanthenone tosylhydrazone (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), portion-wise over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

-

The reaction progress can be monitored by the evolution of nitrogen gas (if the reaction proceeds to the carbene) or by TLC analysis for the disappearance of the starting material.

-

Upon completion, quench the reaction by the slow addition of water.

-